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L-Phenylalanyl-L-valylglycine - 82848-32-6

L-Phenylalanyl-L-valylglycine

Catalog Number: EVT-15571293
CAS Number: 82848-32-6
Molecular Formula: C16H23N3O4
Molecular Weight: 321.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Phe-Val-Gly is an oligopeptide.
Overview

L-Phenylalanyl-L-valylglycine is a dipeptide compound consisting of the amino acids phenylalanine, valine, and glycine. Its molecular formula is C16H23N3O4C_{16}H_{23}N_{3}O_{4}, and it is classified under the category of peptides, which are short chains of amino acids linked by peptide bonds. This compound is notable for its potential applications in various scientific fields, particularly in biochemistry and food science.

Source

L-Phenylalanyl-L-valylglycine can be derived from natural sources or synthesized in laboratories. It is often studied in the context of kokumi peptides, which are known for enhancing flavor profiles in food products. The synthesis of such peptides can involve enzymatic processes using specific microbial strains or chemical methods.

Classification

This compound falls under the classification of peptides and amino acid derivatives. Peptides are classified based on their amino acid composition and sequence, and L-Phenylalanyl-L-valylglycine specifically belongs to a group of bioactive peptides that exhibit various physiological effects.

Synthesis Analysis

Methods

L-Phenylalanyl-L-valylglycine can be synthesized through several methods, including:

  1. Solid-Phase Peptide Synthesis (SPPS): This widely used method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The process allows for the precise control of peptide length and composition.
  2. Enzymatic Synthesis: Utilizing enzymes such as glutaminase from Bacillus amyloliquefaciens or Aspergillus oryzae, researchers can catalyze the formation of L-Phenylalanyl-L-valylglycine from its constituent amino acids. This method is advantageous due to its specificity and mild reaction conditions .
  3. Chemical Synthesis: Traditional organic synthesis techniques can also be employed, where protecting groups are used to prevent unwanted reactions during the coupling of amino acids.

Technical Details

The synthesis typically requires careful control of pH, temperature, and reaction time to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) are often used to monitor the progress of the synthesis and to purify the final peptide.

Molecular Structure Analysis

Structure

The molecular structure of L-Phenylalanyl-L-valylglycine features a backbone formed by peptide bonds between phenylalanine, valine, and glycine residues. The spatial arrangement and interactions among these amino acids contribute significantly to the compound's properties.

Data

  • Molecular Formula: C16H23N3O4C_{16}H_{23}N_{3}O_{4}
  • Molecular Weight: Approximately 319.38 g/mol
  • Structural Representation: The structural formula includes a phenyl group from phenylalanine, a branched aliphatic side chain from valine, and a simple hydrogen side chain from glycine.
Chemical Reactions Analysis

Reactions

L-Phenylalanyl-L-valylglycine can participate in various chemical reactions typical for peptides:

  1. Hydrolysis: Under acidic or basic conditions, this peptide can undergo hydrolysis to yield free amino acids.
  2. Transpeptidation: This reaction can occur when L-Phenylalanyl-L-valylglycine interacts with other amino acids or peptides, facilitating the transfer of its amino acid moieties to form new peptide bonds.
  3. Degradation: Enzymatic degradation by proteases can break down this dipeptide into its constituent amino acids.

Technical Details

The kinetics of these reactions depend on factors such as temperature, pH, and enzyme concentration if enzymatic methods are employed. Understanding these parameters is crucial for optimizing synthesis and application processes.

Mechanism of Action

Process

L-Phenylalanyl-L-valylglycine may exert biological effects through various mechanisms:

  1. Flavor Enhancement: As a kokumi peptide, it may enhance flavor perception by interacting with taste receptors.
  2. Biological Activity: It may influence physiological processes such as appetite regulation or gut health through its interaction with receptors in the gastrointestinal tract.

Data

Research indicates that kokumi peptides like L-Phenylalanyl-L-valylglycine enhance savory flavors by modulating calcium-sensing receptors (CaSR) in taste cells .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder.
  • Solubility: Soluble in water due to its polar nature but may have limited solubility in organic solvents.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Can react with other amino acids or peptides through condensation reactions to form larger polypeptides.

Relevant data regarding its stability and reactivity are essential for applications in food science and pharmaceuticals.

Applications

L-Phenylalanyl-L-valylglycine has several scientific uses:

  1. Food Industry: Utilized as a flavor enhancer due to its kokumi properties, improving taste profiles in various culinary applications.
  2. Biotechnology: Studied for its potential health benefits, including effects on digestion and metabolism.
  3. Pharmaceutical Research: Investigated for possible therapeutic effects related to appetite regulation and metabolic health.

This compound exemplifies the intersection of chemistry, biology, and food science, highlighting its versatility across multiple domains of research and application.

Properties

CAS Number

82848-32-6

Product Name

L-Phenylalanyl-L-valylglycine

IUPAC Name

2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]acetic acid

Molecular Formula

C16H23N3O4

Molecular Weight

321.37 g/mol

InChI

InChI=1S/C16H23N3O4/c1-10(2)14(16(23)18-9-13(20)21)19-15(22)12(17)8-11-6-4-3-5-7-11/h3-7,10,12,14H,8-9,17H2,1-2H3,(H,18,23)(H,19,22)(H,20,21)/t12-,14-/m0/s1

InChI Key

XALFIVXGQUEGKV-JSGCOSHPSA-N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=CC=C1)N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N

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